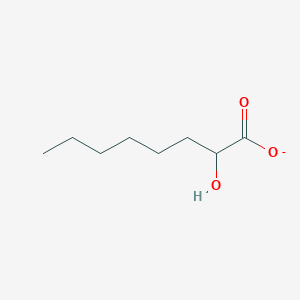

2-Hydroxyoctanoate

説明

Chemical Classification and Biological Context of Alpha-Hydroxy Fatty Acids

2-Hydroxyoctanoate is chemically classified as a medium-chain hydroxy fatty acid. drugbank.comhmdb.ca It is a derivative of octanoic acid (caprylic acid) with a hydroxyl group substituted at the alpha-carbon (the second carbon atom). nih.govebi.ac.uk This structural feature defines it as an alpha-hydroxy acid (AHA). hmdb.ca AHAs are a class of organic carboxylic acids that are naturally present in various plants and animals and are involved in numerous biological functions. researchgate.net

Alpha-hydroxy fatty acids are integral components of complex lipids, particularly in nervous tissues where they are found in cerebrosides and sulfatides, primarily within the myelin sheath. windows.net Their unique structure, with the additional hydroxyl group, allows for distinct intermolecular interactions, such as hydrogen bonding, which influences the properties of membranes they are part of. windows.net In the skin, for instance, alpha-hydroxy-sphingosines, a type of ceramide containing an alpha-hydroxy fatty acid, are crucial for maintaining the epidermal barrier and preventing water loss. lipotype.com

The metabolism of fatty acids occurs through several pathways, including beta-oxidation, which is the primary mechanism for energy production, and alpha-oxidation, which is important for the breakdown of certain branched-chain fatty acids like phytanic acid. nih.gov Alpha-oxidation involves the removal of one carbon at a time from the carboxyl end and is a key process in peroxisomes. nih.gov

| Property | Value |

| Chemical Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 617-73-2 |

| Synonyms | 2-Hydroxycaprylic acid, α-hydroxyoctanoic acid |

| Chemical Class | Alpha-Hydroxy Fatty Acid, Medium-Chain Fatty Acid |

Research Significance of this compound as an Endogenous Metabolite

The role of this compound as an endogenous metabolite is a growing area of research, with studies linking its levels to various physiological and pathological states. Metabolomics studies, which analyze the complete set of small-molecule metabolites in a biological sample, have identified this compound as a potentially significant biomarker.

For instance, research in the field of oncology has highlighted a potential link between this compound and certain types of cancer. One study identified fried food-associated this compound as being associated with an increased risk of ER+ breast cancer. mdpi.com Another study using Mendelian randomization found a causal relationship between this compound and skin cancer risk. researchgate.net

Beyond cancer research, this compound has been implicated in other biological processes. It has been identified as a metabolite associated with short-term exposure to nitrogen dioxide, an air pollutant, suggesting its involvement in the body's response to environmental stressors. ersnet.org Furthermore, this compound has been shown to activate the hydroxy-carboxylic acid receptor 3 (HCA3), a receptor involved in the regulation of lipolysis, with a notable potency. frontiersin.org This interaction suggests a potential role for this compound in energy metabolism.

The biosynthesis of this compound can occur through various metabolic pathways. In some bacteria, it can be a monomer unit in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. westminster.ac.uk In humans, peroxisomal 2-hydroxy acid oxidases, such as HAOX1, HAOX2, and HAOX3, are involved in the metabolism of 2-hydroxy fatty acids.

| Research Area | Key Finding Involving this compound |

| Oncology | Associated with increased risk of ER+ breast cancer and causally linked to skin cancer risk. mdpi.comresearchgate.net |

| Environmental Health | Identified as a metabolite associated with short-term exposure to nitrogen dioxide. ersnet.org |

| Metabolic Regulation | Activates the HCA3 receptor, suggesting a role in lipolysis. frontiersin.org |

| Microbiology | Can be a monomer in bacterial biosynthesis of polyhydroxyalkanoates (PHAs). westminster.ac.uk |

Current Landscape and Challenges in this compound Investigations

The study of this compound is part of the broader field of nutritional metabolomics, which aims to understand the complex interplay between diet, metabolism, and health. mdpi.comresearchgate.net However, research into specific metabolites like this compound faces several challenges.

A primary challenge is the complexity of the human diet and the intricate interactions between thousands of different compounds. mdpi.com This makes it difficult to isolate the specific effects of this compound from other dietary and endogenous factors.

Another significant hurdle is the need for standardization of analytical methods in metabolomics research. researchgate.netbrjac.com.br Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to detect and quantify metabolites like this compound. amegroups.orgmdpi.com However, variations in sample preparation, data acquisition, and processing can make it challenging to compare results across different studies. brjac.com.br The accurate identification of metabolites remains a critical and often difficult step in the metabolomics workflow. brjac.com.br

Furthermore, the biological interpretation of metabolomics data is complex. While studies can identify associations between this compound levels and certain conditions, elucidating the underlying mechanisms requires further investigation, often integrating data from other "omics" fields like genomics and proteomics. mdpi.comresearchgate.net The limited commercial availability of alpha-hydroxy fatty acids, including this compound, may also hinder research efforts. acs.org Despite these challenges, ongoing advancements in analytical technologies and bioinformatics are paving the way for a deeper understanding of the role of this compound in human health and disease.

特性

分子式 |

C8H15O3- |

|---|---|

分子量 |

159.2 g/mol |

IUPAC名 |

2-hydroxyoctanoate |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1 |

InChIキー |

JKRDADVRIYVCCY-UHFFFAOYSA-M |

SMILES |

CCCCCCC(C(=O)[O-])O |

正規SMILES |

CCCCCCC(C(=O)[O-])O |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of 2-hydroxyoctanoate

Elucidation of Biosynthetic Routes to 2-Hydroxyoctanoate

The synthesis of this compound is primarily understood through its involvement in fatty acid oxidation pathways. While not a primary energy storage molecule itself, its emergence is a consequence of the metabolic processing of longer-chain fatty acids.

Connections with Beta-Oxidation Pathways and Intermediates

While alpha-oxidation is a direct route involving this compound, this compound also has connections to the more prevalent beta-oxidation pathway. Beta-oxidation is the primary mechanism for breaking down fatty acids to produce acetyl-CoA. wikipedia.org This process involves a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle. wikipedia.orgaocs.org

The link between this compound and beta-oxidation is often observed through the activity of specific enzymes and the presence of related intermediates. For instance, 3-hydroxyoctanoic acid is a known intermediate of the beta-oxidation of fatty acids. frontiersin.org In certain metabolic contexts, such as in Pseudomonas putida, intermediates of the beta-oxidation pathway can be directed towards the synthesis of polyhydroxyalkanoates (PHAs), which can include monomers like 3-hydroxyoctanoate. researchgate.netnih.govasm.org While distinct from this compound, the presence and metabolism of 3-hydroxyoctanoate highlight the active processing of eight-carbon hydroxy fatty acids within the cell.

Furthermore, studies on the degradation of poly(3-hydroxyoctanoic acid) have shown that some bacteria can utilize this compound as a growth substrate, suggesting a metabolic link between these two isomers. asm.org The accumulation of 3-hydroxyoctanoate in certain genetic mutants, such as the ech2 mutant in Arabidopsis thaliana, points to disruptions in the beta-oxidation pathway and can lead to growth defects. oup.comnih.gov

Catabolism and Degradation Pathways of this compound

The breakdown of this compound is a crucial step in its metabolic turnover, preventing its accumulation and allowing for the recycling of its carbon skeleton.

Enzymatic Conversion to 2-Oxooctanoate by Oxidoreductases

The primary catabolic step for this compound is its oxidation to 2-oxooctanoate . This reaction is catalyzed by a class of enzymes known as 2-hydroxyacid oxidases. uniprot.orguniprot.orguniprot.orguniprot.org These enzymes utilize oxygen as an electron acceptor to convert the hydroxyl group at the second carbon into a keto group, producing hydrogen peroxide as a byproduct. uniprot.orgebi.ac.ukdrugbank.comuniprot.org

Several 2-hydroxyacid oxidase enzymes have been identified in various organisms, including humans, rats, mice, and plants, that exhibit activity towards this compound. uniprot.orguniprot.orgnih.govuniprot.org For example, human 2-hydroxyacid oxidase 3 (HAOX3) shows a preference for medium-chain substrates like this compound. nih.gov Similarly, in the plant Arabidopsis thaliana, the peroxisomal (S)-2-hydroxyacid oxidase GLO3 demonstrates intermediate activity with this compound. uniprot.org The resulting product, 2-oxooctanoate, can then enter other metabolic pathways for further degradation. ontosight.aitandfonline.com

Below is a table summarizing the key enzymes involved in the conversion of this compound to 2-oxooctanoate in different organisms.

| Enzyme | Organism | Substrate(s) Including this compound | Product |

| 2-Hydroxyacid oxidase GLO3 | Arabidopsis thaliana (Mouse-ear cress) | This compound, 2-hydroxyhexanoate, leucic acid | 2-oxooctanoate, 2-oxohexanoate, 4-methyl-2-oxopentanoate |

| 2-Hydroxyacid oxidase 2 (Hao2) | Rattus norvegicus (Rat) | This compound, 2-hydroxyhexadecanoate, 2-hydroxyhexanoate | 2-oxooctanoate, 2-oxohexadecanoate, 2-oxohexanoate |

| 2-Hydroxyacid oxidase 2 (Hao2) | Mus musculus (Mouse) | This compound | 2-oxooctanoate |

| 2-Hydroxyacid oxidase 1 (HAO1) | Homo sapiens (Human) | This compound, glycolate, 2-hydroxyhexadecanoate | 2-oxooctanoate, glyoxylate, 2-oxohexadecanoate |

| 2-Hydroxyacid oxidase 2 (HAO2) | Homo sapiens (Human) | This compound, 2-hydroxyhexadecanoate | 2-oxooctanoate, 2-oxohexadecanoate |

| 2-Hydroxyacid oxidase 3 (HAOX3) | Homo sapiens (Human) | This compound | 2-oxooctanoate |

Cellular and Organismal Roles of 2-hydroxyoctanoate

Involvement in Lipid Metabolism and Fatty Acid Homeostasis

The medium-chain hydroxy fatty acid 2-hydroxyoctanoate is implicated in the intricate network of lipid metabolism, particularly within plant systems. Its influence extends to critical peroxisomal pathways and the regulation of key enzymes involved in fatty acid synthesis.

Peroxisomes are vital organelles in plants that house essential metabolic pathways, including the β-oxidation of fatty acids to provide energy and carbon skeletons for growth, especially during seedling development. oup.comfrontiersin.org Research using the model plant Arabidopsis thaliana has demonstrated that externally applied this compound can disrupt normal developmental processes that are dependent on peroxisomal function. oup.com

Specifically, treatment with this compound has distinct effects on seedling morphology. It exerts a strong inhibitory effect on root elongation, while its impact on the expansion of cotyledons (seed leaves) is less pronounced. oup.com This contrasts with its isomer, 3-hydroxyoctanoate, which has a more significant inhibitory effect on cotyledon expansion. oup.com These findings suggest that fatty acids with hydroxyl groups at different positions can have differential toxic effects on root and cotyledon development, underscoring their involvement in pathways critical for early plant growth. oup.com The disruption of these developmental processes points to the interference of this compound with peroxisomal fatty acid catabolism. oup.comnih.gov

Interactive Table: Effect of Hydroxyoctanoic Acids on Arabidopsis Seedling Development

| Compound | Effect on Root Elongation | Effect on Cotyledon Expansion |

|---|---|---|

| This compound | Strong inhibition | Less inhibition |

| 3-Hydroxyoctanoate | Less inhibition than 2-HO | Strong inhibition |

Data derived from studies on wild-type Arabidopsis seedlings, showing distinct developmental effects based on the hydroxyl group's position. oup.com

Acetyl-CoA synthetase (ACS) is a crucial enzyme located in plant plastids that produces acetyl-CoA, the fundamental building block for the de novo synthesis of fatty acids. researchgate.netnih.gov The activity of this enzyme is a critical regulatory point in lipid biosynthesis. It has been proposed that this compound may act as a competitive inhibitor of acetyl-CoA synthetases in plants like Arabidopsis. oup.com This inhibitory action would likely be competitive with respect to ATP, one of the primary substrates for the enzyme. oup.comresearchgate.net By potentially blocking the active site and preventing the normal binding of substrates, this compound could disrupt the supply of acetyl-CoA, thereby affecting fatty acid homeostasis within the plant cell. oup.com

Contribution to Peroxisomal Metabolic Pathways in Plants

Investigation of this compound in Cellular Signaling and Receptor Interactions

Beyond its metabolic roles, this compound has been identified as a signaling molecule that interacts with a specific class of G protein-coupled receptors known as hydroxycarboxylic acid (HCA) receptors. nih.govfrontiersin.org

The HCA receptor family includes three members: HCA₁, HCA₂, and HCA₃, each activated by different endogenous hydroxy-carboxylic acids that are intermediates of energy metabolism. researchgate.netoncotarget.com The HCA₁ receptor is activated by lactate, HCA₂ by the ketone body 3-hydroxybutyrate, and HCA₃ by the β-oxidation intermediate 3-hydroxyoctanoate. nih.govresearchgate.netfrontiersin.org

Research has conclusively shown that this compound is an agonist for the HCA₃ receptor. nih.govfrontiersin.org Studies using membranes from cells engineered to express the human HCA₃ receptor demonstrated that this compound induced GTPγS-binding with a half-maximal effective concentration (EC₅₀) of 4 μM. nih.govfrontiersin.org Importantly, these investigations also revealed that this compound does not activate the HCA₁ or HCA₂ receptors, nor does it activate the free fatty acid receptors FFA₁, FFA₂, and FFA₃, indicating its specificity for HCA₃. nih.govfrontiersin.orgfrontiersin.org

The binding activity of this compound at the HCA₃ receptor is notable when compared to its structural isomer and other HCA receptor ligands. This compound is, in fact, more potent at activating the HCA₃ receptor than 3-hydroxyoctanoate, which is considered a primary endogenous ligand for this receptor. nih.govoncotarget.com The EC₅₀ value for 3-hydroxyoctanoate in activating HCA₃ is 8 μM, twice as high as that for this compound. nih.govfrontiersin.org

This contrasts sharply with the ligands for the other HCA receptors. For instance, lactate activates HCA₁ with an EC₅₀ in the millimolar (mM) range (e.g., 4.16 mM), and 3-hydroxybutyrate activates HCA₂ with an EC₅₀ of approximately 0.7 mM. nih.govfrontiersin.org The micromolar potency of this compound at HCA₃ highlights its strong and specific interaction with this particular receptor subtype. nih.gov

Interactive Table: HCA Receptor Activation by Various Ligands

| Compound | Target Receptor | EC₅₀ (Concentration for 50% Activation) |

|---|---|---|

| This compound | HCA₃ | 4 μM |

| 3-Hydroxyoctanoate | HCA₃ | 8 μM |

| 3-Hydroxybutyrate | HCA₂ | ~700 μM (0.7 mM) |

| Lactate | HCA₁ | ~4,160 μM (4.16 mM) |

This table compares the potency of this compound with other key hydroxy-carboxylic acids at their respective receptors, demonstrating its specific and potent agonism at HCA₃. nih.govoncotarget.comfrontiersin.org

Association of this compound with Specific Biological States

Correlations of this compound Levels with Cellular Metabolic Signatures in Disease Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified this compound as a metabolite of interest in several disease contexts. mdpi.com Alterations in its concentration have been correlated with specific metabolic signatures in conditions such as cancer, neurological disorders, and chronic kidney disease. These associations provide insights into underlying pathological mechanisms and may point toward potential biomarkers.

Research has established a potential causal link between Type 1 Diabetes Mellitus (T1DM) and Lung Squamous Cell Carcinoma (LUSC), with certain metabolites acting as mediators in this relationship. frontiersin.org In a two-step Mendelian randomization analysis, this compound was identified as a candidate mediator, accounting for 5.85% of the total effect of T1DM on LUSC. frontiersin.orgresearchgate.net

In the field of neurocognitive aging, studies have investigated metabolic biomarkers that could predict Mild Cognitive Impairment (MCI). In a study involving Hispanic/Latino individuals, this compound was one of 61 metabolites used to construct a metabolomics risk score (MRS) that significantly improved the accuracy of MCI prediction. researchgate.net While it was one of four metabolites in the MRS also associated with MCI in a single-metabolite analysis, its specific contribution was noted in APOE-ε4 non-carriers, where it was one of three lipids newly associated with MCI. researchgate.net

Metabolomic profiling has also been applied to breast cancer research to identify biomarkers. In a nested case-control study, this compound was listed among a group of metabolites, including androgens and α-hydroxyisovalerate, that were associated with dietary fats, alcohol, and tocopherol derivatives. The study noted a link between caprate and androgen metabolite levels and the risk for estrogen receptor-positive (ER+) cancer. annlabmed.org Furthermore, GWAS studies have noted an association between plasma this compound levels and chronic kidney disease. opentargets.org

Table 1: Research Findings on this compound in Disease

| Disease/Condition | Research Context | Key Finding | Citations |

|---|---|---|---|

| Lung Squamous Cell Carcinoma (LUSC) | Mediation analysis of the causal effect of Type 1 Diabetes Mellitus (T1DM) on LUSC. | This compound levels were found to mediate 5.85% of the total effect of T1DM on LUSC. | frontiersin.orgresearchgate.net |

| Mild Cognitive Impairment (MCI) | Identification of metabolic biomarkers for MCI in a Hispanic/Latino population. | Associated with MCI in single-metabolite analysis and part of a 61-metabolite risk score that improved MCI prediction. Specifically linked to MCI in APOE-ε4 non-carriers. | researchgate.net |

| Breast Cancer (ER+) | Nested case-control study investigating metabolic biomarkers. | Associated with dietary fats, alcohol, and tocopherol derivatives; these metabolic signatures were linked with ER(+) cancer risk. | annlabmed.org |

| Chronic Kidney Disease | Genome-Wide Association Studies (GWAS). | Plasma levels of this compound are associated with chronic kidney disease. | opentargets.org |

Influence on Plant Growth and Development

The role of this compound in plant physiology appears to be distinct from that of its isomer, 3-hydroxyoctanoate, particularly in the context of seedling development and hormone response. Research on Arabidopsis thaliana mutants with deficient enoyl-CoA hydratase 2 (ECH2) activity, an enzyme in the peroxisomal β-oxidation pathway, has shed light on this difference. oup.comoup.com

These ech2 mutant seedlings exhibit developmental defects, including smaller cotyledons and altered responses to indole-3-butyric acid (IBA), a precursor to the auxin hormone indole-3-acetic acid (IAA). oup.comoup.com Studies have shown that these defects can be mimicked in wild-type seedlings by treating them with 3-hydroxyoctanoate. This treatment leads to growth defects and altered IBA responses similar to those seen in the ech2 mutants. oup.comoup.com

In contrast, when wild-type Arabidopsis seedlings were treated with 2-hydroxyoctanoic acid, they did not exhibit the same altered IBA response or growth defects. oup.com This suggests that while the accumulation of 3-hydroxy fatty acids can disrupt developmental pathways, this compound does not have the same inhibitory or toxic effect in this specific biological context. oup.com

Detection of this compound in Biological Samples for Research Purposes

The detection and quantification of this compound in biological samples such as plasma, serum, and feces is accomplished using advanced analytical techniques, primarily within the field of metabolomics. mdpi.comaacrjournals.org These methods are designed to analyze a broad spectrum of low molecular weight molecules in a single analysis. metabolomicscentre.ca

Mass spectrometry (MS) coupled with a chromatographic separation method is the core technology used for these analyses. europeanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used platform. It separates compounds in a liquid phase before they are aerosolized, ionized, and detected by the mass spectrometer. europeanpharmaceuticalreview.com Ultra-Performance Liquid Chromatography (UPLC), often paired with high-resolution mass spectrometers like Fourier-transform mass spectrometry (FT-MS), allows for the detection of a wide array of metabolites, including this compound, with high sensitivity and resolution. aacrjournals.orgmetabolomicscentre.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is another common technique. For this method, volatile compounds or those that can be made volatile through chemical derivatization are separated in a gas phase before analysis. mdpi.com GC-MS was used in studies that identified metabolic signatures in ankylosing spondylitis and colorectal neoplasia, demonstrating its utility in profiling diverse metabolites. mdpi.comaacrjournals.org

The low abundance of certain fatty acids and their derivatives in biological samples can make detection challenging. mdpi.com In some cases, a process called derivatization is used. This involves chemically modifying the target molecule to improve its ionization efficiency, which enhances its detection sensitivity by the mass spectrometer. mdpi.com Untargeted metabolomics is an exploratory approach that aims to detect and profile the widest possible range of metabolites, which is often how novel associations, like those involving this compound, are first discovered. metabolomicscentre.ca

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Hydroxyoctanoate |

| α-hydroxyisovalerate |

| Caprate |

| Indole-3-butyric acid (IBA) |

| Indole-3-acetic acid (IAA) |

| Sarcosine |

Analytical Methodologies for 2-hydroxyoctanoate Research

Metabolomics Approaches for Comprehensive 2-Hydroxyoctanoate Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which to view the function of this compound. This field is broadly divided into two main strategies: untargeted and targeted metabolomics. metabolon.com

Untargeted Metabolomics for Discovery of Novel Metabolic Associations

Untargeted metabolomics is a hypothesis-generating approach that aims to comprehensively measure as many metabolites as possible in a sample, including those that are unknown. metabolon.com This global snapshot of the metabolome allows researchers to identify novel biomarkers and previously unknown metabolic pathways associated with this compound.

For instance, untargeted metabolomic studies have successfully identified this compound as a metabolite of interest in various research contexts. In a study on the effects of bariatric surgery, untargeted analysis of plasma samples revealed significant alterations in the metabolome, with 2-hydroxydecanoate (a related compound) being a distinguishing feature. diabetesjournals.orgnih.gov Similarly, untargeted approaches have been employed to study the metabolic profiles of conditions like ankylosing spondylitis and to investigate the impact of dietary protein intake on the serum metabolome, where this compound was identified as a relevant metabolite. nih.govnih.govmdpi.com The process often involves analyzing samples using techniques like ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) to generate a broad metabolic fingerprint. diabetesjournals.orgnih.gov

Targeted Metabolomics for Quantitative Analysis in Specific Pathways

In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the measurement of a predefined and specific set of metabolites. metabolon.com This hypothesis-driven method is ideal for validating findings from untargeted studies and for quantifying the absolute concentrations of specific metabolites like this compound within a particular biological pathway. nih.gov

Targeted metabolomics offers higher sensitivity and specificity for the analytes of interest. Triple quadrupole (QQQ) mass spectrometers are frequently used for targeted analyses due to their wide dynamic range and rapid transition between different target metabolites, which facilitates accurate quantification. nih.gov This approach is valuable when researchers want to precisely measure changes in this compound levels in response to a specific stimulus or in a particular disease state. For example, after identifying this compound as a potentially important metabolite in an untargeted screen, a targeted assay could be developed to accurately measure its concentration in a larger number of samples.

Advanced Instrumental Techniques for this compound Detection

The accurate detection and characterization of this compound rely on a suite of advanced instrumental techniques, each with its own strengths.

Mass Spectrometry (MS)-Based Platforms (e.g., LC-MS, GC-MS, UHPLC-MS/MS)

Mass spectrometry (MS) is a cornerstone of modern metabolomics and a primary tool for the analysis of this compound. e-enm.org When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS offers high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) , are powerful platforms for analyzing this compound in complex biological samples. sysrevpharm.org These techniques separate metabolites based on their physicochemical properties before they are ionized and detected by the mass spectrometer. sysrevpharm.org For example, untargeted metabolomic profiling of plasma samples for studies on obesity and diabetes has been conducted using UPLC-MS/MS. diabetesjournals.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique, particularly for volatile and thermally stable compounds. Derivatization is often required to make non-volatile metabolites like this compound suitable for GC analysis. GC-MS has been utilized in studies to identify metabolic signatures in various diseases. nih.govmdpi.comannlabmed.org

The choice between these platforms often depends on the specific research question and the nature of the biological matrix being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites. e-enm.org While generally less sensitive than MS, NMR is highly reproducible and can provide unique insights into the structure and concentration of metabolites like this compound. e-enm.orgnih.gov

1H NMR (proton NMR) is commonly used to generate a metabolic fingerprint of a sample. nih.gov It can be used to identify and quantify this compound by detecting the unique signals from its hydrogen atoms. nih.gov Furthermore, advanced NMR techniques can be used to resolve and quantify enantiomers (mirror-image isomers) of 2-hydroxy acids, which is crucial as different enantiomers can have distinct biological activities. nih.gov

Sample Preparation and Data Analysis Strategies for this compound Studies

The quality of data obtained from any analytical platform is heavily dependent on the upstream sample preparation and downstream data analysis strategies.

Sample Preparation: The primary goal of sample preparation is to extract the metabolites of interest from the biological matrix (e.g., plasma, cells, tissue) while removing interfering substances like proteins and salts. rockefeller.eduunm.edu Common steps include:

Metabolite Extraction: This is often achieved using a cold solvent mixture, such as methanol/acetonitrile/water, followed by cell lysis through methods like freeze-thaw cycles. mdpi.com For adherent cells, scraping followed by extraction is common. rockefeller.edu

Protein Precipitation: Proteins are typically precipitated out of the sample using organic solvents or other methods and then removed by centrifugation. amegroups.cn

Washing: To minimize interference from salts, which can suppress the signal in mass spectrometry, samples are often washed with a salt-free solution like 0.9% NaCl. rockefeller.edu

Data Analysis: Once the analytical data is generated, it undergoes a series of processing and statistical analysis steps to extract meaningful biological information.

Data Preprocessing: This includes peak picking, alignment, and normalization to correct for variations in instrument performance and sample handling.

Statistical Analysis: Univariate and multivariate statistical methods are used to identify significant differences in metabolite levels between experimental groups. Techniques like Principal Component Analysis (PCA) and Random Forest Analysis help in identifying key metabolites, such as this compound, that contribute to the separation between groups. nih.gov

Metabolite Identification: The final step involves identifying the metabolites by comparing their mass-to-charge ratio (m/z), retention time, and fragmentation patterns to spectral libraries and standards. nih.gov

Methodologies for Diverse Biological Matrices (e.g., plasma, serum, tissue)

The analysis of this compound requires specific methods tailored to the biological matrix being studied, such as plasma, serum, or tissue. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent platforms for these analyses. mdpi.com A critical step in these workflows is the initial sample preparation, which involves extracting the metabolite from the complex biological environment and often includes a derivatization step to improve its chromatographic behavior and detection sensitivity. shimadzu.com

In many analytical applications, 2-hydroxyoctanoic acid serves as an internal standard to ensure the accuracy and reproducibility of the quantification of other fatty acids.

Plasma and Serum Analysis

For liquid matrices like plasma and serum, the analytical process typically begins with protein precipitation to remove large macromolecules. This is often followed by liquid-liquid extraction (LLE) to isolate the metabolites of interest. thermofisher.com

GC-MS based methods are well-suited for metabolome analysis due to their high separation efficiency and reproducible retention times. shimadzu.com However, they necessitate a derivatization step to make non-volatile compounds like this compound amenable to gas chromatography. Common derivatization agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (MSTFA), which create more volatile silyl derivatives. shimadzu.com One study detailed a process involving acidification of plasma or serum, followed by extraction with ethyl acetate. The extracted compounds were then derivatized for 60 minutes at 60°C before GC-MS analysis. To enhance efficiency and safety, automated derivatization systems have also been developed. shimadzu.com

LC-MS/MS is another powerful technique used for both targeted and untargeted metabolomics, offering high sensitivity and specificity without the need for derivatization in many cases. mdpi.comdiabetesjournals.org Sample preparation for LC-MS often involves protein precipitation with organic solvents like methanol or a mixture of chloroform and methanol. amegroups.cnresearchgate.net After precipitation, the supernatant containing the metabolites is separated, dried, and reconstituted in a suitable solvent for injection into the LC-MS system. amegroups.cndiva-portal.org Ultra-high performance liquid chromatography (UHPLC) systems are frequently used for their superior separation capabilities. diabetesjournals.orgnih.gov

| Methodology | Biological Matrix | Key Sample Preparation Steps | Analytical Platform | Key Findings/Application | Reference(s) |

| Fatty Acid Profiling | Plasma, Serum | Acidification (pH 1-2), Liquid-Liquid Extraction (ethyl acetate), Derivatization (MTBSTFA, MBTFA, pyridine) | GC-MS | Used 2-hydroxyoctanoic acid as an internal standard for quantifying free fatty acids and 3-hydroxy fatty acids. | |

| Untargeted Metabolomics | Plasma | Protein precipitation (90/10 methanol/water), Evaporation, Derivatization (for GC-MS) | GC-MS and LC-MS | A comprehensive workflow for extracting and analyzing a wide range of metabolites. | amegroups.cn, diva-portal.org |

| Automated Metabolite Analysis | Plasma | Protein precipitation, Methoxyamination, Automated Trimethylsilylation (TMS) derivatization (MSTFA) | GC-MS/MS | Developed an automated system to improve accuracy, efficiency, and safety in plasma metabolite analysis. | shimadzu.com |

| Small Molecule Analysis | Serum | Protein precipitation (chloroform and methanol), Filtration (5 kDa molecular cutoff filter) | nano-Liquid Chromatography-Mass Spectrometry (nLC-MS) | A workflow designed to separate small molecules from proteins for metabolomic analysis. | researchgate.net |

| Steroid Hormone Panel | Serum, Plasma | Liquid-Liquid Extraction (LLE) | LC-MS/MS | A simple and economical sample preparation method for quantitative analysis. | thermofisher.com |

Tissue Analysis

Analyzing this compound in solid tissues, such as adipose tissue, presents unique challenges, primarily in the initial extraction of the metabolite from the cellular and extracellular matrix. Untargeted metabolomic profiling of subcutaneous adipose tissue has been performed using UHPLC-MS/MS. nih.gov In one such study, tissue samples were subjected to extraction using methanol to precipitate proteins and extract a broad range of metabolites. diabetesjournals.org The extracted samples were then analyzed using multiple UPLC-MS/MS methods, including reversed-phase chromatography with both positive and negative ion mode electrospray ionization (ESI), to ensure comprehensive coverage of the metabolome. nih.gov

| Methodology | Biological Matrix | Key Sample Preparation Steps | Analytical Platform | Key Findings/Application | Reference(s) |

| Untargeted Metabolomics | Subcutaneous Adipose Tissue | Extraction with organic solvent, solvent removal, and reconstitution. | Reversed Phase (RP)/UPLC-MS/MS and HILIC/UPLC-MS/MS | Identified and quantified hundreds of known compounds, including this compound, to compare metabolic profiles. | nih.gov |

| General Tissue Engineering | Poly(3-hydroxyoctanoate) films | N/A (Material Analysis) | White Light Interferometry, Water Contact Angle | Characterized the surface and physical properties of a biomaterial matrix. | scispace.com |

Application of Bioinformatic and Statistical Tools for Metabolomic Data Interpretation

Metabolomic studies, whether targeted or untargeted, generate large and complex datasets that necessitate the use of specialized bioinformatic and statistical tools for meaningful interpretation. mdpi.comasianjab.com The workflow begins with raw data processing, which includes steps like noise reduction, peak picking, and alignment, before moving on to statistical analysis and biological pathway interpretation. plos.orgusamvcluj.ro

Statistical Analysis

Statistical tools are essential for identifying significant differences in metabolite concentrations between experimental groups. usamvcluj.ro Both univariate and multivariate methods are commonly employed.

Univariate Analysis : Simple statistical tests like Student's t-test and analysis of variance (ANOVA) are used to compare individual metabolites between groups. nih.govqlucore.com

Multivariate Analysis : These methods are crucial for discerning patterns within the entire dataset. Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration, visualization, and quality control. nih.govqlucore.com Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA), are used to maximize the separation between predefined groups and identify the metabolites that contribute most to this separation. diva-portal.orgusamvcluj.ro

Machine Learning : More advanced algorithms like Random Forests and LASSO (Least Absolute Shrinkage and Selection Operator) regression are used for biomarker discovery and building predictive models. diabetesjournals.orgdiva-portal.org For instance, a random forest analysis identified 2-hydroxydecanoate as a key distinguishing feature between different metabolic interventions. diabetesjournals.org

Bioinformatic Platforms and Pathway Analysis

Once statistically significant metabolites are identified, bioinformatic tools are used to place them into a biological context by mapping them to metabolic pathways. usamvcluj.ro This helps to elucidate the underlying biological mechanisms.

Several web-based platforms and software tools are available for this purpose:

MetaboAnalyst : A comprehensive online platform for metabolomics data analysis that integrates statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA), enrichment analysis, and pathway analysis. metaboanalyst.ca It maps user-provided lists of metabolites to extensive libraries of metabolic pathways to identify those that are significantly impacted in a given condition. nih.govmetaboanalyst.ca

Qlucore Omics Explorer : A visualization-based data analysis tool that supports various statistical methods, including PCA, t-tests, and ANOVA, allowing for interactive exploration of metabolomics data. qlucore.com

Metabox : An R-based toolbox that combines data processing, statistical analysis, and functional analysis, allowing for the integrative exploration of metabolomic data. plos.org

Metscape : A plugin for the network visualization software Cytoscape, which allows users to build and visualize networks of genes and metabolites, helping to interpret data in the context of metabolic pathways from databases like KEGG. oup.com

These tools enable researchers to move from raw analytical data to biologically meaningful insights, identifying not just individual biomarkers like this compound but also the broader metabolic pathways that are perturbed. asianjab.com

| Tool/Platform | Type | Key Functions | Application in Metabolomics | Reference(s) |

| MetaboAnalyst | Web-based platform | Statistical analysis (PCA, PLS-DA, ANOVA), Pathway analysis, Enrichment analysis, Biomarker analysis (ROC curves) | Widely used for comprehensive analysis and interpretation of metabolomics data from raw peak lists to biological pathways. | metaboanalyst.ca, nih.gov, diabetesjournals.org |

| Qlucore Omics Explorer | Software | Visualization-based data analysis, PCA, Hierarchical clustering, ANOVA, t-tests | Enables interactive exploration and identification of patterns and classifying metabolites in complex datasets. | qlucore.com |

| Metabox | R-based toolbox | Data processing and normalization, Statistical analysis, Functional analysis, Integrative exploration with other 'omics' data | Provides a flexible framework for deep phenotyping analytics and exploring pathway relationships dynamically. | plos.org |

| Metscape | Cytoscape Plugin | Network building and visualization, Pathway enrichment analysis, Integration of gene and metabolite data | Visualizes experimental data in the context of metabolic networks to aid in biological interpretation. | oup.com |

| SIMCA / Unscrambler | Software | Multivariate analysis (PCA, PLS-DA) | Chemometric analysis of metabolomic data to identify relationships and differences between samples. | usamvcluj.ro |

| LASSO / Random Forest | Statistical Methods | Feature selection, Classification, Regression modeling | Used to identify the most important metabolites (biomarkers) for predicting an outcome or distinguishing between groups. | diabetesjournals.org, diva-portal.org |

Investigation of Stereoisomeric Forms of 2-hydroxyoctanoate

Enantiomeric Characterization of 2-Hydroxyoctanoate in Biological Systems

In biological contexts, enzymes often exhibit a high degree of stereoselectivity, preferentially recognizing and metabolizing one enantiomer over the other. This selectivity is fundamental to the metabolic fate and function of this compound enantiomers.

A variety of enzymes have been identified that selectively recognize or metabolize (S)-2-hydroxyoctanoate. This enantiomer is a substrate for several oxidoreductases involved in fatty acid metabolism.

Human Peroxisomal 2-Hydroxy Acid Oxidases (HAOX): Humans possess three 2-hydroxy acid oxidases (HAOX1, HAOX2, and HAOX3) that are involved in the oxidation of 2-hydroxy fatty acids. researchgate.net These enzymes show distinct substrate preferences. While HAOX1 preferentially oxidizes short-chain substrates like glycolate and HAOX2 favors long-chain substrates, HAOX3, found in the pancreas, displays a preference for the medium-chain substrate (S)-2-hydroxyoctanoate. researchgate.netuniprot.org The oxidation of (S)-2-hydroxyoctanoate by these enzymes produces 2-oxooctanoate and hydrogen peroxide. uniprot.org

(S)-Mandelate Dehydrogenase: The (S)-mandelate dehydrogenase from Pseudomonas putida is part of a metabolic pathway that allows the bacterium to utilize mandelic acid. wikipedia.org This enzyme, which belongs to the family of oxidoreductases, has a large active-site pocket and shows a preference for substrates with longer side chains, such as this compound, over those with shorter chains. wikipedia.org

Flavocytochrome b2: The enzyme flavocytochrome b2 from Saccharomyces cerevisiae is an L-lactate dehydrogenase that can also process other (S)-2-hydroxy acids. nih.govacs.org While its primary substrate is L-lactate, mutations in the active site can dramatically alter its substrate specificity. acs.orgnih.gov For instance, the L230A mutant enzyme is 40 times more efficient at utilizing (S)-2-hydroxyoctanoate than the wild-type enzyme. nih.govacs.org Further modification, as in the A198G/L230A double mutant, creates an even larger active-site volume, accommodating bulkier substrates. nih.gov

Table 1: Enzymes with Reported Activity Towards (S)-2-Hydroxyoctanoate

| Enzyme | Source Organism | Substrate Preference/Activity Note | Reference(s) |

|---|---|---|---|

| HAOX1 (2-Hydroxyacid oxidase 1) | Homo sapiens | Broad specificity; oxidizes (S)-2-hydroxyoctanoate with lower efficiency than glycolate. | uniprot.org |

| HAOX3 (2-Hydroxyacid oxidase 3) | Homo sapiens | Displays a preference for medium-chain substrates, including (S)-2-hydroxyoctanoate. | researchgate.net |

| (S)-Mandelate Dehydrogenase | Pseudomonas putida | Preferentially binds substrates with longer sidechains like this compound. | wikipedia.org |

| Flavocytochrome b2 (L230A mutant) | Saccharomyces cerevisiae | 40-fold increased efficiency for (S)-2-hydroxyoctanoate compared to wild-type. | nih.govacs.org |

| Flavocytochrome b2 (wild-type) | Saccharomyces cerevisiae | Primarily an L-lactate dehydrogenase, but can utilize other (S)-2-hydroxy acids. | nih.gov |

Enzymes specific for the D-enantiomer of 2-hydroxy acids also exist, playing distinct metabolic roles. While data for D-2-hydroxyoctanoate is less abundant than for its S-counterpart, some enzymes have been characterized.

D-2-hydroxyacid dehydrogenases: This family of enzymes catalyzes the stereospecific reduction of 2-keto acids to D-2-hydroxy acids. An enzyme from the archaeon Haloferax mediterranei exhibits broad substrate specificity but shows a preference for substrates with unbranched chains of 4-5 carbon atoms, suggesting it may have lower activity on the eight-carbon chain of 2-oxooctanoate. ebi.ac.uk A more recently characterized mouse D-lactate dehydrogenase (mLDHD) functions as a general dehydrogenase for a wide range of D-2-hydroxyacids that have small to moderate-sized hydrophobic groups at the C2 position. nih.gov This enzyme demonstrates high stereoselectivity for D-isomers over L-isomers. nih.gov

Bacterial NAD-Independent D-Lactate Dehydrogenase: An iron-sulfur cluster-containing D-lactate dehydrogenase from Pseudomonas putida was tested against a panel of 2-hydroxyacids, including a racemic mixture of DL-2-hydroxyoctanoate. asm.org The enzyme showed clear oxidation activity only for D-lactate, D-2-hydroxybutyrate, and D-glycerate, indicating it has narrow substrate specificity and is likely not active on D-2-hydroxyoctanoate. asm.org

Enzymatic Selectivity Towards (S)-2-Hydroxyoctanoate

Stereoselective Synthesis of this compound for Research Applications

The production of enantiomerically pure forms of this compound is essential for research into their specific biological functions and for use as chiral building blocks in the synthesis of more complex molecules. core.ac.ukresearchgate.net Both biocatalytic and chemical catalysis methods are employed to achieve high enantiomeric purity. mdpi.com

Biocatalytic Approaches: Biocatalysis utilizes whole microbial cells or isolated enzymes to perform highly selective chemical transformations. mdpi.comrsc.org Asymmetric bioreduction of prochiral ketones is a common strategy. For example, whole cells of Daucus carota (carrot) have been used to reduce octan-2-one to (2S)-(+)-octan-2-ol with high enantiomeric excess, demonstrating a general method applicable to producing chiral secondary alcohols. rsc.org Similarly, engineered Escherichia coli strains expressing enantioselective dehydrogenases have been developed for the production of either (R)- or (S)-3-hydroxybutyrate from glucose, a strategy that could be adapted for this compound synthesis. nih.gov The choice of enzyme is critical; for instance, PhaB (an (R)-3HB-CoA dehydrogenase) and Hbd (an (S)-3-HB-CoA dehydrogenase) can direct the synthesis towards the desired stereoisomer. nih.gov

Chemical Synthesis: Asymmetric chemical catalysis provides another powerful route to chiral hydroxy acids. For instance, the asymmetric hydrogenation of β-keto esters using metal catalysts with chiral ligands is a well-established method. nih.gov A ruthenium-arylphosphine catalyst, [RuBr2((R)-SYNPHOS)], has been successfully used to produce the related intermediate (R)-3-hydroxyoctanoate via asymmetric hydrogenation. nih.gov Such methods, while often efficient, can rely on expensive and sensitive catalysts. nih.gov Other strategies include the Sharpless asymmetric epoxidation followed by selective ring-opening. rsc.org

Differential Biological Activities of this compound Stereoisomers (if observed in research, excluding clinical data)

The distinct stereochemistry of (R)- and (S)-2-hydroxyoctanoate dictates that they can have different interactions with biological targets such as receptors and enzymes, potentially leading to different physiological effects.

Receptor Activation: Research has identified 2-hydroxyoctanoic acid as an agonist for the hydroxy-carboxylic acid receptor 3 (HCA3), also known as GPR109B. frontiersin.orgnih.gov HCA3 is a G-protein coupled receptor expressed in humans and higher primates, notably in adipocytes, where it mediates anti-lipolytic effects. frontiersin.org In one study, 2-hydroxy-octanoic acid induced GTPγS-binding in membranes from cells expressing the HCA3 receptor with a half-maximal effective concentration (EC50) of 4 µM. frontiersin.orgnih.gov The study did not specify which enantiomer was used or if a racemic mixture was tested, leaving the stereospecificity of this interaction an open question.

Inferred Differential Metabolism and Function: While direct comparative studies on the biological activities of this compound enantiomers are limited, research on other 2-hydroxy fatty acids provides a strong basis for expecting differential effects. For example, the enantiomers of 2-hydroxypalmitic acid (a C16 fatty acid) exhibit distinct metabolic fates and functions. researchgate.net Studies have shown that the (R)-enantiomer is preferentially incorporated into hexosylceramides, while the (S)-enantiomer is primarily found in ceramides. researchgate.net Furthermore, the biological effects of knocking down the enzyme responsible for their synthesis (fatty acid 2-hydroxylase) in adipocytes could be rescued by treatment with (R)-2-hydroxy palmitic acid, but not by the (S)-enantiomer. researchgate.net This differential activity and metabolic channeling of longer-chain 2-hydroxy fatty acid enantiomers suggest that the (R) and (S) forms of this compound are also likely to have unique biological roles and activities.

Genetic and Regulatory Aspects Governing 2-hydroxyoctanoate Metabolism

Transcriptional Regulation of Genes Encoding 2-Hydroxyoctanoate-Associated Enzymes

The expression of genes encoding enzymes that metabolize this compound is tightly controlled by a series of transcription factors and other regulatory molecules. This ensures that the production of these enzymes is matched to the metabolic needs of the cell.

Key among these regulators are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a central role in lipid and glucose metabolism. encyclopedia.pub The genes for the classical peroxisomal β-oxidation pathway are transcriptionally regulated by PPARα. annualreviews.org This regulation is critical, as peroxisomes are involved in the chain shortening of long-chain and very-long-chain fatty acids, including 2-hydroxy fatty acids. annualreviews.org PPARs have three main subtypes—PPARα, PPARβ/δ, and PPARγ—all of which are connected to peroxisomal β-oxidation. encyclopedia.pub PPARα, in particular, acts as a lipid sensor and coordinates the expression of numerous genes involved in fatty acid oxidation, especially during fasting or on a high-fat diet. encyclopedia.pub It induces the expression of peroxisomal β-oxidation proteins by binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, such as ACOX1 (Acyl-CoA Oxidase 1) and EHHADH (Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase). nih.gov This binding typically occurs as a heterodimer with the Retinoid X Receptor (RXR). nih.gov

The liver X receptor (LXR) has also been shown to regulate the genetic program for peroxisomal β-oxidation, activating genes like ACOX, EHHADH, and ACAA1 (thiolase). oup.com This regulation by LXR can occur independently of PPARα. oup.com

For the 2-hydroxy acid oxidase (HAO) genes, which directly oxidize 2-hydroxy acids, other transcription factors are involved. Studies on the human AOX gene (hAOX, likely HAO1) have identified an essential role for the transcription factors Sp1 and Sp3 in its basal expression in epithelial cells. researchgate.net

Furthermore, gene expression is also modulated at the post-transcriptional level by microRNAs (miRNAs). For instance, the expression of EHHADH has been shown to be directly regulated by miR-486-5p in bladder cancer cells. nih.gov In hepatocellular carcinoma, the downregulation of EHHADH expression has been linked to mutations in the tumor suppressor gene TP53 and the subsequent abnormal expression of the upstream gene PPARGC1A. researchgate.net

Table 1: Transcriptional Regulators of this compound-Associated Enzyme Genes

| Gene | Enzyme Product | Key Transcriptional Regulators | Regulatory Mechanism |

|---|---|---|---|

| EHHADH | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | PPARα, LXR, TP53/PPARGC1A, miR-486-5p | PPARα and LXR bind to promoter regions to activate transcription. nih.govoup.com Expression is negatively correlated with TP53 mutation and positively with PPARGC1A. researchgate.net Directly suppressed by miR-486-5p. nih.gov |

| ACOX1 | Acyl-CoA Oxidase 1 | PPARα, LXR | Activated by PPARα and LXR binding to promoter elements. annualreviews.orgoup.com |

| HAO1 (hAOX) | Hydroxyacid Oxidase 1 | Sp1, Sp3 | Essential for basal promoter activity and activation of gene expression. researchgate.net |

| HADHA / HADHB | Mitochondrial Trifunctional Protein (α and β subunits) | Estrogen Receptor α (ERα) | HADHB is a functional molecular target of ERα in mitochondria, linking estrogen to lipid metabolism. |

Post-Translational Modification and Regulation of this compound-Metabolizing Enzymes

The activity of metabolic enzymes is often fine-tuned by post-translational modifications (PTMs), which are chemical alterations made to a protein after its synthesis. These modifications, including acetylation and phosphorylation, can rapidly modulate an enzyme's activity, stability, or localization in response to cellular signals.

The peroxisomal enzyme EHHADH is known to be regulated by acetylation. genecards.orguniprot.org Acetylation of EHHADH, particularly at lysine-346, enhances its enzymatic activity. genecards.orgresearchgate.net This modification and the corresponding activity increase in the presence of fatty acids, suggesting a direct feedback mechanism. genecards.orgresearchgate.net

The mitochondrial trifunctional protein (MTP) is also heavily regulated by PTMs. Both the α-subunit (HADHA) and β-subunit (HADHB) are subject to extensive lysine acetylation and succinylation. plos.orgfrontiersin.org The mitochondrial sirtuin SIRT3, a NAD-dependent deacetylase, plays a crucial role in regulating MTP. explorationpub.com SIRT3 deacetylates MTP, which increases the protein's stability and enhances fatty acid oxidation. nih.gov Overexpression of SIRT3 in mouse models has been shown to reduce MTP acetylation, increase MTP protein levels at a post-transcriptional level, and improve mitochondrial function. explorationpub.comnih.gov Conversely, in the absence of SIRT3, mitochondrial proteins become hyperacetylated, leading to impaired function. explorationpub.com While specific PTMs for the HAOX family of enzymes have not been fully detailed, variations in their observed molecular weight suggest they undergo such modifications.

Table 3: Post-Translational Modifications of this compound-Associated Enzymes

| Enzyme/Protein Complex | Type of Modification | Regulating Enzyme(s) | Effect on Enzyme Function |

|---|---|---|---|

| EHHADH | Acetylation | Unknown Acetyltransferases/Deacetylases | Enhances enzyme activity. genecards.orguniprot.orgresearchgate.net |

| MTP (HADHA/HADHB) | Acetylation | SIRT3 (Deacetylase) | Deacetylation by SIRT3 increases MTP stability and activity. explorationpub.comnih.gov |

| Succinylation | SIRT5 (Desuccinylase) | TFP is heavily succinylated, a modification reversed by SIRT5, but the direct effect on enzyme activity is still under investigation. plos.orgfrontiersin.org | |

| HAOX family | Not fully characterized | Not fully characterized | PTMs are predicted based on variations in observed molecular weight. |

Emerging Research Directions for 2-hydroxyoctanoate

Integrated Multi-Omics Approaches for Holistic Understanding of 2-Hydroxyoctanoate Metabolism

A holistic view of this compound metabolism is now achievable through the integration of multiple "omics" platforms, including transcriptomics, proteomics, and metabolomics. researchgate.net This systems biology approach allows for the simultaneous monitoring of genes, proteins, and metabolites, providing a comprehensive picture of the metabolic state and regulatory mechanisms governing this compound levels. researchgate.netnih.gov

Multi-omics studies are critical for dissecting the intricate regulatory networks of complex diseases. purina.co.uk By combining different omics datasets, researchers can identify key molecular features and their connections across various biological states. frontiersin.org For instance, integrating metabolomics and transcriptomics can reveal how changes in gene expression translate to alterations in metabolic fluxes, offering insights into both transcriptional and metabolic regulation. plos.org This integrated approach has been successfully applied to study various diseases, providing a more powerful and insightful analysis than any single omics platform alone. purina.co.uk

The application of multi-omics is not without its challenges, including the need for sophisticated computational and statistical methodologies to integrate heterogeneous datasets effectively. researchgate.net However, the potential to uncover novel biomarkers and therapeutic targets makes it a powerful tool in biomedical research. frontiersin.org

Table 1: Key "Omics" Technologies and Their Role in this compound Research

| "Omics" Platform | Description | Relevance to this compound Research |

| Transcriptomics | Measures mRNA transcript levels to quantify gene expression. researchgate.net | Identifies the expression levels of genes encoding enzymes involved in this compound synthesis and degradation, such as 2-hydroxyacid oxidase 2 (HAO2). uniprot.orguniprot.orgabcam.com |

| Proteomics | Quantifies protein abundance in a sample. researchgate.net | Determines the concentration of enzymes like HAO2 and other proteins that interact with or are regulated by this compound. |

| Metabolomics | Determines the abundance of small cellular metabolites. researchgate.net | Directly measures the levels of this compound and related metabolites, providing a snapshot of the metabolic phenotype. purina.co.uk |

| Fluxomics | Establishes the dynamic changes of molecules within a cell over time. researchgate.net | Quantifies the rates of metabolic pathways involving this compound, offering a dynamic view of its metabolism. nih.gov |

| Interactomics | Resolves the complete set of molecular interactions within a cell. researchgate.net | Uncovers interactions between this compound, enzymes, and other molecules, revealing its role in signaling and regulation. |

Computational Modeling and Simulation of this compound Metabolic Networks

Computational modeling has emerged as an indispensable tool for understanding the complexities of metabolic networks. wisc.edumdpi.com These models provide a mathematical framework to simulate and predict the behavior of metabolic systems under different conditions. By integrating experimental data, such as that obtained from multi-omics studies, these models can offer a quantitative understanding of metabolic fluxes and regulatory mechanisms. nih.gov

Metabolic network models can be constructed to represent the biochemical reactions involved in the synthesis and degradation of compounds like this compound. ontosight.aimdpi.comnih.gov For example, the oxidation of this compound to 2-oxooctanoate is a key reaction catalyzed by the enzyme 2-hydroxyacid oxidase 2 (HAO2). uniprot.orguniprot.org This reaction is a component of fatty acid alpha-oxidation. uniprot.orguniprot.orgabcam.com

Constraint-based modeling is a powerful approach that uses stoichiometric constraints to predict metabolic flux distributions. plos.org This method can be used to investigate how genetic or environmental perturbations affect the metabolic network and the production or consumption of this compound. Furthermore, kinetic models that incorporate enzyme kinetics can provide a more detailed and dynamic understanding of metabolic regulation. nih.gov The development of such models is crucial for identifying potential targets for metabolic engineering and for understanding the metabolic basis of diseases. unipd.itsemanticscholar.org

Development of Advanced Tools and Probes for In Situ this compound Studies

The ability to study metabolites directly within their native cellular environment is crucial for understanding their true biological function. Recent advancements in the development of chemical probes and advanced imaging techniques are enabling researchers to visualize and manipulate metabolites like this compound in situ. ahajournals.orgnih.gov

Fluorescent probes, for example, can be designed to selectively bind to specific metabolites, allowing for their real-time visualization within living cells using fluorescence microscopy. ahajournals.org These probes can provide valuable information about the subcellular localization and dynamics of this compound. The design of such probes requires careful consideration of selectivity and sensitivity to ensure that they accurately report the concentration of the target analyte without being affected by other cellular components. acs.org

In addition to fluorescent probes, other chemical tools are being developed to probe metabolite-protein interactions and enzymatic activities. nih.gov Activity-based protein profiling (ABPP), for instance, uses small molecule probes that react with specific classes of enzymes, enabling the identification of enzymes that metabolize or are regulated by this compound. nih.gov Furthermore, techniques like mass spectrometry imaging can provide spatial information about the distribution of metabolites within tissues. nih.gov The continued development of these advanced tools will be instrumental in elucidating the precise roles of this compound in cellular processes. acs.org

Q & A

Q. What statistical approaches are appropriate for dose-response analysis in this compound toxicity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model). Validate significance with ANOVA and Tukey’s post-hoc tests. Ensure reproducibility via triplicate experiments and blinded data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。